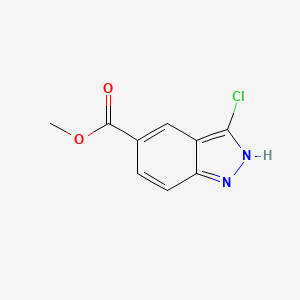
N'-Hydroxy-2-morpholinoacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2-morpholinoacetimidamide is a chemical compound with the molecular formula C6H13N3O2. It belongs to the class of hydroxamic acids, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a morpholine ring and a hydroxamic acid functional group, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N’-Hydroxy-2-morpholinoacetimidamide can be synthesized through several methods. One common approach involves the reaction of morpholine with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in methanol at room temperature . Another method involves the use of hydrogen chloride, ethanol, and sodium carbonate .
Industrial Production Methods: Industrial production of N’-Hydroxy-2-morpholinoacetimidamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions: N’-Hydroxy-2-morpholinoacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to amines or other reduced forms.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N’-Hydroxy-2-morpholinoacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Hydroxamic acids, including N’-Hydroxy-2-morpholinoacetimidamide, are explored for their anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-2-morpholinoacetimidamide involves its ability to chelate metal ions, particularly zinc, in the active sites of metalloproteases. This chelation inhibits the enzyme’s activity, making it a potential therapeutic agent for diseases involving metalloprotease dysregulation. The compound’s hydroxamic acid group plays a crucial role in binding to the metal ions, thereby blocking the enzyme’s catalytic function .
Comparación Con Compuestos Similares
N-Hydroxybenzimidazole: Another hydroxamic acid derivative with similar metal-chelating properties.
N-Hydroxy-2-pyridinecarboximidamide: Shares the hydroxamic acid functional group and exhibits similar biological activities.
Uniqueness: N’-Hydroxy-2-morpholinoacetimidamide is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other hydroxamic acids. This structural feature enhances its solubility and stability, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBQTQQONWJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(5-ethyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7825878.png)



